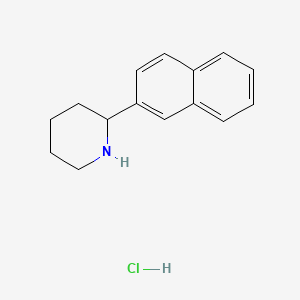

2-(Naphthalen-2-yl)piperidine hydrochloride

CAS No.:

Cat. No.: VC13794634

Molecular Formula: C15H18ClN

Molecular Weight: 247.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18ClN |

|---|---|

| Molecular Weight | 247.76 g/mol |

| IUPAC Name | 2-naphthalen-2-ylpiperidine;hydrochloride |

| Standard InChI | InChI=1S/C15H17N.ClH/c1-2-6-13-11-14(9-8-12(13)5-1)15-7-3-4-10-16-15;/h1-2,5-6,8-9,11,15-16H,3-4,7,10H2;1H |

| Standard InChI Key | NVVJSHNTZRIJDL-UHFFFAOYSA-N |

| SMILES | C1CCNC(C1)C2=CC3=CC=CC=C3C=C2.Cl |

| Canonical SMILES | C1CCNC(C1)C2=CC3=CC=CC=C3C=C2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 2-position with a naphthalen-2-yl group. The hydrochloride salt form enhances solubility in polar solvents, a common modification for bioactive compounds .

Molecular Formula: C₁₅H₁₈ClN

Molecular Weight: 247.76 g/mol

Key structural features include:

-

Naphthalene system: A bicyclic aromatic framework providing hydrophobic and π-π stacking interactions.

-

Piperidine ring: A saturated amine ring enabling hydrogen bonding and conformational flexibility.

-

Hydrochloride salt: Improves crystallinity and aqueous solubility compared to the free base.

Physicochemical Data

Available properties from limited sources are summarized below:

| Property | Value | Source Reliability |

|---|---|---|

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Density | Not Available | |

| Solubility | Likely polar solvents | Inferred |

The absence of empirical data for melting/boiling points and solubility underscores the need for experimental characterization. Comparative analysis with analogous piperidine derivatives suggests moderate solubility in ethanol, DMSO, and aqueous acidic solutions .

Synthetic Routes and Optimization

Industrial-Scale Considerations

Scale-up would require optimizing:

-

Catalyst loading: Minimizing Pd usage in cross-coupling reactions to reduce costs .

-

Purification: Chromatography versus crystallization trade-offs for high-purity yields.

-

Safety: Handling hydrochloride gas during salt formation under controlled conditions.

Research Gaps and Future Directions

Critical unknowns hindering application development include:

-

Thermodynamic Data: Experimental determination of melting/boiling points and solubility profiles.

-

ADMET Profiles: Absorption, distribution, metabolism, excretion, and toxicity studies.

-

Crystallographic Data: Single-crystal X-ray structures to elucidate conformational preferences.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume